Monomethyl succinate
Overview
Description
Monomethyl succinate is a dicarboxylic acid monoester that is succinic acid in which one of the carboxy groups has been converted to its methyl ester. It is a dicarboxylic acid monoester and a hemisuccinate.
(S)-Methylbutanethioic acid, also known as succinic acid monomethyl ester or this compound sodium salt, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group (S)-Methylbutanethioic acid is soluble (in water) and a weakly acidic compound (based on its pKa) (S)-Methylbutanethioic acid has been primarily detected in urine. Within the cell, (S)-methylbutanethioic acid is primarily located in the cytoplasm.
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-4-oxobutanoic acid, also known as Monomethyl succinate, is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it is involved in the conversion of succinate into fumarate.
Mode of Action
This compound acts as an inhibitor of succinate dehydrogenase . By inhibiting this enzyme, it disrupts the citric acid cycle, leading to a decrease in the production of ATP, which is essential for cellular energy.
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to a variety of downstream effects, including decreased energy production and potential cell death.
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to mitochondrial membrane depolarization and potentially neuronal death . This is due to the disruption of the citric acid cycle and the subsequent decrease in ATP production, which is critical for cell survival.
Biochemical Analysis
Biochemical Properties
Monomethyl succinate participates in biochemical reactions as an intermediate. It has been found to inhibit the enzyme activities of succinate dehydrogenase, an enzyme that plays a crucial role in the citric acid cycle . This interaction can lead to changes in cellular metabolism and energy production.
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been reported to cause mitochondrial membrane depolarization and neuronal death, indicating its potential impact on cell function
Molecular Mechanism
It is known to interact with succinate dehydrogenase, potentially influencing enzyme activity
Metabolic Pathways
This compound is involved in metabolic pathways as an intermediate. It interacts with enzymes such as succinate dehydrogenase, which is part of the citric acid cycle
Properties
IUPAC Name |
4-methoxy-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRMYOQETPMYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044425 | |
Record name | Monomethyl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white crystals; [Acros Organics MSDS] | |
Record name | Monomethyl succinate | |
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CAS No. |
3878-55-5 | |
Record name | Monomethyl succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3878-55-5 | |
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Record name | Monomethyl succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003878555 | |
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Record name | Monomethyl succinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511 | |
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Record name | Butanedioic acid, 1-methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Monomethyl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.281 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MONOMETHYL SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA2V724S0A | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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